molecular formula C24H30N6O2 B606569 CDK12-IN-E9 CAS No. 2020052-55-3

CDK12-IN-E9

Katalognummer: B606569
CAS-Nummer: 2020052-55-3
Molekulargewicht: 434.54
InChI-Schlüssel: CDCHESFKYUNJPV-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDK12-IN-E9 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12), which is a member of the cyclin-dependent kinase family. CDK12 plays a crucial role in regulating transcriptional and post-transcriptional processes, including gene transcription, RNA splicing, and DNA damage response. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers, particularly those with genomic instability and defects in DNA damage repair .

Vorbereitungsmethoden

The synthesis of CDK12-IN-E9 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a substituted aniline derivative, which is then subjected to various reactions such as acylation, cyclization, and functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the compound. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

CDK12-IN-E9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction reactions may produce reduced forms with different pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Efficacy in Cancer Models

Research has demonstrated that CDK12-IN-E9 exhibits potent antiproliferative activity across multiple cancer types, including neuroblastoma and lung cancer. The following table summarizes key findings from studies on its efficacy:

Cancer Type Cell Lines Tested IC50 Values (nM) Mechanism Observed
NeuroblastomaKelly, LAN5, SK-N-BE28 - 40Induces G2/M arrest, increased PARP cleavage
Lung CancerPC-9, NCI-H8210 - 30Decreased MYC and MCL1 expression
Ovarian CancerOV90< 50Inhibits phosphorylation of RNA Pol II
Breast CancerMCF7< 50Inhibits Pol II CTD phosphorylation

Case Studies

  • Neuroblastoma Treatment : A study highlighted the effectiveness of this compound in THZ1-resistant neuroblastoma cells. The compound not only inhibited cell growth but also induced significant apoptosis through caspase activation. This suggests that this compound could be a viable option for treating resistant forms of neuroblastoma .
  • Lung Cancer Models : In lung cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in phosphorylated RNA polymerase II and increased PARP cleavage, indicating its potential to overcome resistance mechanisms commonly seen in lung cancers .
  • Combination Therapies : Recent research indicated that combining this compound with other therapeutic agents enhances its efficacy. For instance, encapsulating the inhibitor with anti-tumor agents showed improved antitumor activity compared to standalone treatments, suggesting a synergistic effect that could be explored further .

Resistance Mechanisms

Despite its efficacy, resistance to CDK12 inhibitors like this compound can develop. Studies have identified mutations in the binding site of CDK12 as a mechanism for resistance. For example, the Cys1039 mutation was found in resistant neuroblastoma cell lines, leading to decreased binding affinity for the inhibitor . Understanding these resistance mechanisms is crucial for developing strategies to enhance the effectiveness of CDK12-targeting therapies.

Wirkmechanismus

CDK12-IN-E9 exerts its effects by selectively inhibiting the kinase activity of CDK12. CDK12 phosphorylates the carboxy-terminal domain of RNA polymerase II, which is essential for transcriptional elongation and the expression of genes involved in DNA damage response and repair. By inhibiting CDK12, this compound disrupts the transcriptional regulation of these genes, leading to impaired DNA repair, genomic instability, and increased sensitivity of cancer cells to DNA-damaging agents .

Vergleich Mit ähnlichen Verbindungen

CDK12-IN-E9 is unique among CDK12 inhibitors due to its high selectivity and potency. Similar compounds include other CDK12 inhibitors such as THZ531 and E9, which also target the kinase activity of CDK12 but may have different selectivity profiles and pharmacokinetic properties. This compound has shown superior efficacy in preclinical studies compared to these compounds, making it a promising candidate for further development and clinical evaluation .

Biologische Aktivität

CDK12-IN-E9 is a novel inhibitor targeting cyclin-dependent kinase 12 (CDK12), a key regulator in various cellular processes including transcription, mRNA splicing, and DNA damage response. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate gene expression and influence tumor cell proliferation.

Biological Role of CDK12

CDK12 is involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcription elongation. It also plays a significant role in:

  • mRNA Splicing : Regulating the splicing of pre-mRNA to produce mature mRNA.
  • Cell Cycle Regulation : Influencing cell cycle progression and maintaining genomic stability.
  • DNA Damage Response : Participating in the repair processes following DNA damage, thereby preventing genomic instability associated with cancer progression .

Table 1: Functions of CDK12

FunctionDescription
TranscriptionPhosphorylates RNAP II to promote transcription elongation
mRNA SplicingRegulates splicing site selection and stability of mRNA transcripts
Cell Cycle RegulationControls progression through the cell cycle phases
DNA Damage ResponseFacilitates repair mechanisms in response to DNA damage

This compound exerts its effects by inhibiting CDK12 activity, leading to alterations in transcriptional regulation and enhanced apoptosis in cancer cells. The compound has demonstrated a potent inhibitory effect, with an IC50 value significantly lower than other compounds in its class, indicating higher efficacy .

Table 2: Inhibitory Activity of this compound Compared to Other Compounds

CompoundIC50 (nM)Selectivity (CDK12 vs. CDK2)
This compound31>86 times
Compound 11303.6 times
Compound 2132 times

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of this compound in various cancer models. For instance, research on colorectal cancer (CRC) cell lines showed that encapsulated formulations of this compound exhibited superior antitumoral activity compared to free formulations. This effect was primarily mediated through a caspase-dependent induction of apoptosis, suggesting that CDK12 inhibition can effectively trigger programmed cell death in malignant cells .

In lung cancer models, this compound was found to increase PARP cleavage and induce cell cycle arrest at the G2/M phase, further emphasizing its potential as a therapeutic agent by disrupting normal cell cycle progression .

Immune Response Correlation

Moreover, high expression levels of CDK12 have been associated with poor prognosis across multiple cancer types. Analysis revealed that CDK12 expression correlates with immune cell infiltration, affecting the tumor microenvironment and potentially influencing treatment outcomes . This suggests that targeting CDK12 may not only directly affect tumor cells but also modulate immune responses.

Eigenschaften

CAS-Nummer

2020052-55-3

Molekularformel

C24H30N6O2

Molekulargewicht

434.54

IUPAC-Name

(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1

InChI-Schlüssel

CDCHESFKYUNJPV-FQEVSTJZSA-N

SMILES

C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CDK12-IN-E9;  CDK12INE9;  CDK12 IN E9; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK12-IN-E9
Reactant of Route 2
Reactant of Route 2
CDK12-IN-E9
Reactant of Route 3
Reactant of Route 3
CDK12-IN-E9
Reactant of Route 4
Reactant of Route 4
CDK12-IN-E9
Reactant of Route 5
CDK12-IN-E9
Reactant of Route 6
CDK12-IN-E9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.